Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Overview
Description
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a useful research compound. Its molecular formula is C13H24F3O6P and its molecular weight is 364.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrolyte Additive for Lithium-Ion Batteries
Ethyl 3,3,3-trifluoropropanoate (TFPE) is used as an additive in lithium-ion batteries to extend their lifespan. It improves capacity retention in LiMn2O4/Li cells, reducing interfacial impedance and inhibiting HF-induced erosion of the LiMn2O4 electrode (Huang et al., 2016).
Synthesis of α-CF3-α-Amino Acid Derivatives
Methyltrifluoropyruvate imines with N-oxalyl and N-phosphonoformyl groups are synthesized using reactions involving ethyl oxamate or diethyl carbamoylphosphonate. These compounds are precursors to various 3,3,3-trifluoroalanine derivatives, potential drug candidates (Skarpos et al., 2006).
Reactions with Nucleophilic Reagents
Ethyl 3-(diethoxyphosphoryl)-3,3-difluoro-2-oxopropionate reacts with nucleophilic reagents, leading to the synthesis of difluoromethylphosphonate-substituted nitrogen heterocycles. This provides new methodologies for creating compounds with potential applications in various fields (Pasternak et al., 2000).
Polymorphism in Pharmaceutical Compounds
Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride exhibits polymorphic forms, posing challenges in analytical and physical characterization. This highlights the importance of detailed solid-state characterization in pharmaceutical research (Vogt et al., 2013).
Enhancing Battery Performance
Alkyl 3,3,3-trifluoropropanoate, including methyl 3,3,3-trifluoropropanoate (TFPM) and TFPE, significantly improves the performance of LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries. It aids in forming a thinner cathode/electrolyte interfacial film, reducing interfacial resistance at high voltage (Zheng et al., 2017).
Synthesis of Fluorine-Containing Analogues of Antiinflammatory Drugs
Ethyl 3-(pyrazolidin-4-yl)-3-(polyfluoroalkyl)prop-2-enoates and related compounds are synthesized as fluorine-containing analogues of non-steroidal antiinflammatory drugs, showcasing the compound's utility in medicinal chemistry (Khudina et al., 2020).
Properties
IUPAC Name |
ethyl 2-dibutoxyphosphoryloxy-3,3,3-trifluoropropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24F3O6P/c1-4-7-9-20-23(18,21-10-8-5-2)22-11(13(14,15)16)12(17)19-6-3/h11H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBLQRFRVPLHKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(C(=O)OCC)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24F3O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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